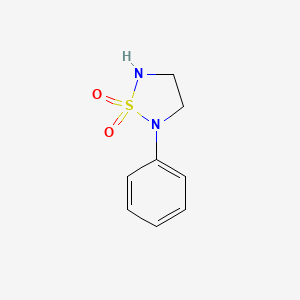

2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide

Description

Contextualization within Sulfur-Nitrogen Heterocycle Chemistry

Sulfur-nitrogen heterocycles are a diverse class of compounds that have garnered considerable interest from researchers due to their unique structures and wide-ranging applications in fields such as medicinal chemistry and materials science. nih.gov These compounds can be aromatic or non-aromatic, with the nature of the ring system and its substituents dictating its properties. The presence of both sulfur and nitrogen atoms within the heterocyclic ring leads to a distinct electronic environment and reactivity compared to their carbocyclic counterparts. nih.gov

The 1,2,5-thiadiazole (B1195012) ring system, a key structural motif, is found in various pharmaceuticals. mdpi.com The oxidized forms, such as the 1,1-dioxides, have also demonstrated significant biological activities. mdpi.com The study of these heterocycles often involves exploring their synthesis, reactivity, and potential as building blocks for more complex molecules.

Academic Significance of 1,2,5-Thiadiazolidine 1,1-Dioxide Scaffolds

The 1,2,5-thiadiazolidine 1,1-dioxide scaffold, also known as a cyclic sulfamide (B24259), is of significant academic interest due to its structural analogy to other important chemical motifs. These scaffolds are considered non-hydrolyzable mimetics of peptides and have been incorporated into various biologically active molecules. Their rigid five-membered ring structure can impart conformational constraints, which is a valuable tool in drug design for optimizing binding to biological targets.

Research has focused on the synthesis of N,N'-disubstituted 1,2,5-thiadiazolidine 1,1-dioxides, often starting from amino acids. mdpi.com This approach allows for the introduction of chirality and diverse functional groups, expanding the chemical space that can be explored. The reactivity of the N-H bonds in monosubstituted or unsubstituted thiadiazolidine 1,1-dioxides provides a handle for further functionalization, making them versatile intermediates in organic synthesis.

The table below summarizes key research findings on substituted 1,2,5-thiadiazolidine 1,1-dioxides, highlighting their synthetic accessibility and the characterization data obtained for these related compounds.

| Compound Name | Starting Materials | Key Characterization Data | Research Focus |

| (N²-(2'S)-Propionic acid methyl ester, N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine 1,1-dioxide | Amino acids, Chlorosulfonyl isocyanate | ¹H-NMR, ¹³C-NMR, IR, Mass Spec, Specific Rotation | Synthesis of chiral cyclosulfamides |

| [N²-(2'S)-(3'-methylbutyric acid methyl ester), N⁵-propionyl] 1,2,5-thiadiazolidine 1,1-dioxide | Amino acids, Chlorosulfonyl isocyanate | ¹H-NMR, ¹³C-NMR, IR, Mass Spec, Specific Rotation | Synthesis of peptidomimetics |

| 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide | 3,5-Diphenyl-4H-1,2,6-thiadiazin-4-one, m-CPBA | X-Ray Crystallography, ¹H-NMR | Oxidative ring contraction reactions |

This table presents data for compounds structurally related to 2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide to illustrate the general research in this area.

Historical Development of Research on 1,2,5-Thiadiazolidine 1,1-Dioxides and Analogs

The exploration of 1,2,5-thiadiazole chemistry has a history stretching back several decades. acs.org Initial interest was often driven by the potential for these compounds to exhibit novel chemical and physical properties. The development of synthetic methods to create the 1,2,5-thiadiazole ring was a key focus of early research.

In more recent times, the focus has expanded to include the oxidized derivatives of these heterocycles. The synthesis of 1,2,5-thiadiazole 1,1-dioxides can be achieved through various routes, including the oxidation of the corresponding 1,2,5-thiadiazoles or through condensation reactions. nih.gov For instance, the reaction of sulfamide with 1,2-dicarbonyl compounds is a common method for preparing the aromatic 1,2,5-thiadiazole 1,1-dioxide ring system. nih.gov

A notable synthetic development in a related system involved the oxidative ring contraction of a 4H-1,2,6-thiadiazine derivative using meta-chloroperoxybenzoic acid (m-CPBA) to yield a 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. mdpi.com This work, published in 2024, highlights the ongoing exploration of novel synthetic routes to access complex sulfur-nitrogen heterocycles. mdpi.comresearchgate.net While this product is a thiadiazolone and not a thiadiazolidine, the study contributes to the broader understanding of the reactivity and transformations of sulfur-nitrogen heterocyclic systems.

The investigation into N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides has also been a significant area of research, with studies detailing their synthesis from amino acids and evaluation for various applications. nih.govmdpi.com These studies have provided a foundational understanding of the chemical and spectral properties of the 1,2,5-thiadiazolidine 1,1-dioxide core structure.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c11-13(12)9-6-7-10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGOCIFRPCUCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716926 | |

| Record name | 2-Phenyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503310-73-4 | |

| Record name | 2-Phenyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,2,5-thiadiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Phenyl 1,2,5 Thiadiazolidine 1,1 Dioxide

Retrosynthetic Analysis for the 2-Phenyl-1,2,5-thiadiazolidine 1,1-Dioxide Core

A retrosynthetic analysis of the target molecule, this compound, reveals logical bond disconnections to identify plausible starting materials. The most intuitive approach involves the disconnection of the two sulfur-nitrogen bonds. This disconnection strategy points to two primary synthons: a sulfonyl dianion equivalent, represented by sulfamide (B24259) (SO₂(NH₂)₂), and a 1,2-dication equivalent derived from N-phenylethane-1,2-diamine.

This primary retrosynthetic pathway suggests a forward synthesis based on the cyclocondensation of N-phenylethane-1,2-diamine with a reactive sulfonyl group source, such as sulfuryl chloride (SO₂Cl₂) or sulfamide itself under dehydrating conditions.

An alternative disconnection can be envisioned across one S-N bond and the C-N bond of the aniline (B41778) moiety. This less common approach would involve a stepwise formation, perhaps starting from a derivative of N-phenylglycine, but is generally considered more complex than the direct diamine cyclization route. Based on established synthetic routes for related heterocyclic systems, the diamine-plus-sulfonyl source strategy represents the most viable and direct approach.

Cyclization Approaches for Thiadiazolidine Ring Formation

The construction of the 1,2,5-thiadiazolidine ring is typically achieved by forming two crucial S-N bonds in a cyclization reaction. Various precursors can be employed to achieve this transformation.

The reaction of α-diamines with sulfur-containing electrophiles is a fundamental method for synthesizing 1,2,5-thiadiazole (B1195012) heterocycles. google.comchemicalbook.com For the synthesis of the target molecule, the logical starting material is N-phenylethane-1,2-diamine. The general process involves reacting the diamine with a sulfur halide, such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂), typically in an inert solvent like dimethylformamide (DMF). google.comchemicalbook.com

A well-established method for the direct synthesis of 1,2,5-thiadiazole 1,1-dioxides involves the condensation of 1,2-dicarbonyl compounds with sulfamide (H₂N-SO₂-NH₂). nih.gov This approach has been successfully applied to synthesize various 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides. nih.govmdpi.com

To apply this methodology towards this compound, one would first need to synthesize the unsaturated analog, 2-phenyl-1,2,5-thiadiazole 1,1-dioxide, and then perform a reduction of the ring's carbon-nitrogen double bonds. However, the direct synthesis of the target saturated ring via condensation is conceptually plausible if appropriate precursors are used, although less documented. The condensation typically requires acidic or basic conditions to facilitate the dehydration and ring closure. For instance, reactions can be catalyzed by acids like molybdophosphoric acid or conducted in the presence of bases like sodium methoxide. nih.gov

The reduction of the resulting 1,2,5-thiadiazole 1,1-dioxide to the corresponding saturated thiadiazolidine can be accomplished using catalytic hydrogenation, for example, with hydrogen gas and an Adam's catalyst (PtO₂). mdpi.com

| Dicarbonyl Compound | Catalyst/Conditions | Solvent | Temperature | Product Type |

|---|---|---|---|---|

| Benzil (Diphenylethanedione) | Dry HCl, reflux | Ethanol (B145695) | Reflux | 3,4-Diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide |

| Benzil | NEt₃, MW (360 W) | - | - | 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide |

| Various 1,2-diketones | Molybdophosphoric acid (MPA) | Solvent-free | rt-150 °C | 3,4-Disubstituted-1,2,5-thiadiazole 1,1-dioxides |

| Dimethyl oxalate | NaOCH₃ | Methanol | 80 °C | Disodium 1,2,5-thiadiazole-3,4-bis(olate) 1,1-dioxide |

The synthesis of the this compound core from α-amino acids is a less direct, multi-step, but conceptually viable strategy. The most relevant starting material for this approach would be N-phenylglycine. The synthesis of related heterocyclic systems, such as hydantoins, from C-phenylglycine derivatives has been demonstrated, showcasing the utility of α-amino acids as precursors. nih.gov

A hypothetical route starting from N-phenylglycine would require several transformations. First, the carboxylic acid functional group would need to be reduced to a primary alcohol, yielding 2-(phenylamino)ethanol. Next, the hydroxyl group would be converted into a good leaving group, for instance, by tosylation or halogenation. This intermediate could then be reacted with a nitrogen nucleophile, such as ammonia (B1221849) or an azide (B81097) followed by reduction, to generate the key precursor, N-phenylethane-1,2-diamine. Once the diamine is synthesized, it can be cyclized using the methods described in section 2.2.1 to form the thiadiazolidine ring, which is then oxidized to the final 1,1-dioxide product. This pathway highlights the versatility of α-amino acids as chiral building blocks, although it is more synthetically demanding than direct cyclization approaches.

Ring Contraction Strategies from Larger Heterocyclic Systems

An alternative to direct cyclization is the formation of the five-membered thiadiazolidine ring via the contraction of a larger, pre-formed heterocyclic system. This strategy often involves oxidative conditions that promote rearrangement and expulsion of atoms from the starting ring.

A notable example of ring contraction is the conversion of six-membered 4H-1,2,6-thiadiazines into five-membered 1,2,5-thiadiazoles. Research has demonstrated that treating 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) leads to an oxidative ring contraction. mdpi.comresearchgate.net This reaction produces 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide in a 29% yield. mdpi.comnih.gov The structure of this complex product, which is an unsaturated and acylated analogue of the target molecule, was confirmed by single-crystal X-ray diffraction. nih.gov

Another related process involves the photochemical-mediated ring contraction of 4H-1,2,6-thiadiazines in the presence of visible light and oxygen. acs.org This reaction proceeds through a [3+2] cycloaddition of singlet oxygen to form an endoperoxide intermediate, which then undergoes ring contraction with the selective excision of a carbon atom.

| Starting Material | Reagent | Solvent | Yield | Product |

|---|---|---|---|---|

| 3,5-Diphenyl-4H-1,2,6-thiadiazin-4-one | m-CPBA (4 equiv.) | DCM | 29% | 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide |

Conceptually extending this strategy to synthesize the saturated this compound would first require the synthesis of a corresponding saturated six-membered ring, a 2-phenyl-1,2,6-thiadiazinane 1,1-dioxide. If such a precursor could be formed, subjecting it to oxidative or thermal conditions might induce a similar ring contraction. However, the reaction's feasibility and outcome would be highly dependent on the stability of the saturated ring and the reaction pathway, which may differ significantly from its unsaturated counterpart. This approach remains a hypothetical extension of known chemistry rather than an established method for the target molecule.

Acid-Mediated Ring Contraction Pathways

Acid-mediated ring contraction represents a viable, albeit sometimes low-yielding, method for the synthesis of 1,2,5-thiadiazole derivatives. This approach involves the transformation of larger ring systems, such as 1,2,6-thiadiazines, into the more compact five-membered 1,2,5-thiadiazole ring.

One documented example involves the treatment of 2-substituted 2,3,5,6-tetrahydro-3,5-dioxo-1,2,6-thiadiazine 1,1-dioxides with nitrous acid to form 4-hydroxyimino derivatives. Subsequent treatment with a mild acid facilitates a ring contraction, yielding 2-substituted 4-amino-2,3-dihydro-3-oxo-1,2,5-thiadiazole 1,1-dioxides. rsc.org While this specific example leads to a substituted thiadiazolinone, the underlying principle of acid-catalyzed rearrangement of a six-membered ring to a five-membered one is a key takeaway. However, the scope of this reaction can be limited, as seen with 2,6-disubstituted starting materials which, under acidic conditions, decompose back to the corresponding N,N'-disubstituted sulfamide instead of undergoing ring contraction. rsc.org

Another instance of ring contraction involves the treatment of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with meta-chloroperoxybenzoic acid (m-CPBA), which results in an oxidative ring contraction to produce 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide in a 29% yield. researchgate.netmdpi.com More recently, a photochemical mediated ring contraction of 4H-1,2,6-thiadiazines has been shown to afford 1,2,5-thiadiazol-3(2H)-one 1-oxides. acs.orgsemanticscholar.org Additionally, a near-quantitative acid and/or thermal mediated ring contraction of specific spiro-thiadiazines has been reported to yield 1,2,5-thiadiazoles. figshare.com

While not always high-yielding, these acid-mediated and related ring contraction strategies offer a unique pathway to the 1,2,5-thiadiazole core structure. nih.govchemrxiv.org

Oxidation of Precursor Thiadiazole or Thiadiazoline Scaffolds to 1,1-Dioxides

A common and effective strategy for synthesizing 1,2,5-thiadiazolidine 1,1-dioxides involves the oxidation of a pre-existing thiadiazole or thiadiazoline ring. nih.gov This method takes advantage of the stability of the heterocyclic core and the reactivity of the sulfur atom.

The oxidation of the sulfur atom in the thiadiazole ring can be accomplished using various laboratory oxidants. nih.gov The process can be controlled to yield S-oxides (oxothiadiazoles) or, with stronger oxidation, S,S-dioxides (dioxothiadiazoles). nih.gov The reduction of the resulting 1,2,5-thiadiazole 1,1-dioxides to the corresponding 1,2,5-thiadiazolidine 1,1-dioxides can then be carried out, for instance, using hydrogen gas with a platinum(IV) oxide (PtO2) catalyst, also known as Adams' catalyst. nih.gov

Table 1: Oxidation of Thiadiazole Precursors

| Precursor | Oxidizing Agent | Product | Reference(s) |

|---|---|---|---|

| Thiadiazoles | Common laboratory oxidants | 1,2,5-Thiadiazole 1,1-dioxides | nih.gov |

| 1,2,5-Thiadiazole 1-oxides | m-CPBA | 1,2,5-Thiadiazole 1,1-dioxides | nih.govresearchgate.net |

Selective Oxidation Approaches (e.g., using m-CPBA)

For selective oxidation, meta-chloroperoxybenzoic acid (m-CPBA) is a frequently employed reagent due to its effectiveness and relative ease of handling. mdpi.comwikipedia.org It is a strong oxidizing agent capable of converting sulfides to sulfoxides and subsequently to sulfones. wikipedia.orgrsc.org

In the context of thiadiazole chemistry, m-CPBA can be used to oxidize the sulfur atom in a pre-existing 1,2,5-thiadiazole or 1,2,5-thiadiazole 1-oxide to the 1,1-dioxide. nih.govresearchgate.net This method is advantageous as it can be performed under relatively mild conditions. For example, the treatment of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with m-CPBA leads to an oxidative ring contraction, directly yielding a 1,2,5-thiadiazol-3(2H)-one 1,1-dioxide derivative. mdpi.comhw.ac.ukresearchgate.net

The selectivity of m-CPBA is a key feature, allowing for the targeted oxidation of the sulfur atom without affecting other functional groups in many cases. rsc.org However, the reaction conditions, such as stoichiometry of the oxidant, can be crucial. In some instances, the use of excess m-CPBA can lead to further reactions or side products. mdpi.com

Stereoselective and Enantioselective Synthesis of this compound and Related Chiral Analogs

The development of stereoselective and enantioselective methods for the synthesis of 1,2,5-thiadiazolidine 1,1-dioxides is crucial for accessing chiral molecules with potential applications in medicinal chemistry and as chiral auxiliaries.

A significant advancement in this area is the enantioselective synthesis of both cis- and trans-3,4-disubstituted 1,2,5-thiadiazolidine-1,1-dioxides. acs.orgnih.gov This strategy begins with the efficient preparation of 1,2,5-thiadiazole-1,1-dioxides from the corresponding 1,2-diketones. acs.org The key stereochemistry-inducing step is an asymmetric ruthenium-catalyzed transfer hydrogenation of the thiadiazole-1,1-dioxide, which is followed by a diastereoselective hydride addition. This sequence exclusively furnishes the cis-isomers of the thiadiazolidine-1,1-dioxides. nih.gov

Interestingly, these cis-isomers can then undergo a novel isomerization to the trans-isomers under acidic conditions. nih.govbohrium.com This allows for access to all four stereoisomers of the 3,4-disubstituted thiadiazolidine-1,1-dioxides. acs.org The enantiomeric purity of the products is often high, as determined by techniques such as HPLC on a chiral stationary phase. acs.org These chiral cyclic sulfamides can then serve as valuable precursors for the synthesis of chiral 1,2-diamines and 2,3-diamino acids. acs.orgnih.gov

Table 2: Key Steps in Enantioselective Synthesis

| Step | Reagents/Conditions | Outcome | Reference(s) |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ruthenium catalyst | Enantioselective reduction | nih.gov |

| Diastereoselective Hydride Addition | Hydride source (e.g., LiBH4) | Formation of cis-thiadiazolidine-1,1-dioxides | bohrium.com |

Optimization of Synthetic Conditions and Process Development (e.g., Microwave-Assisted Synthesis)

The optimization of synthetic protocols is essential for improving yields, reducing reaction times, and developing more environmentally friendly processes. Microwave-assisted synthesis has emerged as a powerful tool in this regard, offering significant advantages over conventional heating methods. nih.gov

Microwave irradiation can accelerate a wide range of organic reactions by directly and efficiently heating the reaction mixture. nih.govmdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including thiazolidinones and oxadiazoles. latakia-univ.edu.sylatticescipub.com For instance, a one-pot, three-component reaction for the synthesis of thiazolidinone derivatives has been developed using microwave irradiation in the presence of a heterogeneous catalyst. nih.gov Similarly, the synthesis of thiazolidine (B150603) derivatives from benzaldehyde (B42025) and cysteine has been achieved in high yield using microwave irradiation. latakia-univ.edu.sy

While specific examples of microwave-assisted synthesis of this compound are not extensively detailed in the provided context, the successful application of this technology to related heterocyclic systems suggests its potential for optimizing the synthesis of this target compound. mdpi.comnih.gov The benefits of microwave-assisted synthesis, such as shorter reaction times, higher yields, and often milder reaction conditions, make it an attractive area for future process development in the synthesis of 1,2,5-thiadiazolidine 1,1-dioxides. nih.gov General optimization of synthetic conditions, even without microwave assistance, by carefully selecting solvents, catalysts, and reaction temperatures, remains a critical aspect of developing efficient and scalable syntheses. osi.lv

Advanced Structural Characterization and Spectroscopic Analysis of 2 Phenyl 1,2,5 Thiadiazolidine 1,1 Dioxide

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides invaluable information about the molecule's conformation, stereochemistry, and the nature of its interactions in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. For 2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide, potential intermolecular interactions would include van der Waals forces and dipole-dipole interactions. The presence of the sulfonyl group (SO₂) introduces a significant dipole moment, which would play a crucial role in the crystal packing. Hydrogen bonding is not expected to be a dominant interaction in the absence of suitable donor and acceptor groups. The analysis would reveal how these forces dictate the formation of the crystalline superstructure.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound would provide information about the number of different types of protons and their connectivity. The protons of the phenyl group would typically appear as a complex multiplet in the aromatic region (around 7-8 ppm). The protons on the saturated thiadiazolidine ring would appear in the aliphatic region, and their chemical shifts and coupling patterns would be indicative of their specific spatial relationships.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl-H | 7.0 - 8.0 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. For 3,4-disubstituted 1,2,5-thiadiazole (B1195012) 1,1-dioxides, the carbon signals from the heterocyclic ring typically appear in the range of 150–170 ppm nih.gov. The carbon atoms of the phenyl group would show characteristic signals in the aromatic region (around 120-140 ppm), while the saturated carbons of the thiadiazolidine ring would appear at higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl-C (ipso) | 135 - 145 |

| Phenyl-C (ortho, meta, para) | 120 - 130 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Heteronuclear and Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to establish the connectivity of the protons within the thiadiazolidine ring and the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with the carbon atoms to which they are directly attached, allowing for the straightforward assignment of the carbon signals based on the already assigned proton spectrum.

By combining these advanced spectroscopic and crystallographic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved.

Infrared (IR) and Raman Spectroscopic Characterization

The IR spectrum of this compound is dominated by characteristic absorptions corresponding to its sulfonyl (SO₂) and phenyl groups, as well as the saturated heterocyclic ring. The sulfonyl group gives rise to two distinct, strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. In analogous N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides, these bands are reliably observed in specific regions of the spectrum. The asymmetric SO₂ stretch typically appears in the range of 1390-1360 cm⁻¹, while the symmetric stretch is found between 1167-1120 cm⁻¹ mdpi.comnih.gov.

The vibrations of the C-N single bonds within the saturated thiadiazolidine ring are also identifiable, typically occurring in the fingerprint region of the spectrum. These stretching modes are generally found in the 1250-1020 cm⁻¹ range. The spectrum is further characterized by the vibrations of the phenyl group, including aromatic C-H stretching just above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which appear in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the ethylene bridge of the thiadiazolidine ring is expected just below 3000 cm⁻¹.

While specific experimental Raman data for this compound is not extensively documented in the reviewed literature, the key vibrational modes, particularly the symmetric SO₂ stretch and the breathing modes of the phenyl ring, are expected to be strongly Raman active.

Table 1: Key Infrared Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1390 - 1360 mdpi.comnih.gov | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1167 - 1120 mdpi.comnih.gov | Strong |

| Aromatic C-H | Stretch | ~3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | ~2960 - 2850 | Medium |

| Aromatic C=C | Ring Stretch | ~1600 - 1450 | Medium-Variable |

| C-N | Stretch | ~1250 - 1020 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The resulting spectrum is dictated by the nature of the chromophores present in the structure.

The primary chromophore in this compound is the N-phenyl group. This system gives rise to characteristic π → π* electronic transitions associated with the benzene ring. These transitions are analogous to the E₂-band (ca. 204 nm) and B-band (ca. 256 nm) of benzene, although substitution on the ring by the nitrogen atom typically causes a bathochromic (red) shift and an increase in intensity. The absorption maxima for this compound are therefore expected in the ultraviolet region libretexts.org.

In contrast to the unsaturated aromatic 1,2,5-thiadiazole 1,1-dioxides which exhibit absorption maxima between 240-315 nm due to their extended conjugation, the saturated ring of this compound prevents such conjugation mdpi.com. The sulfonyl group itself does not absorb significantly in the near-UV region.

In addition to the π → π* transitions of the phenyl ring, n → σ* transitions involving the non-bonding (n) electrons on the nitrogen and oxygen atoms are possible. These transitions involve the promotion of a lone-pair electron to an antibonding (σ) orbital. They are generally of lower intensity and occur at shorter wavelengths compared to π → π transitions libretexts.org.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Involved Orbitals | Expected Region |

| π → π | Phenyl Ring | π → π | Ultraviolet (< 300 nm) |

| n → σ | N and O atoms | n → σ | Far Ultraviolet (< 200 nm) |

High-Resolution Mass Spectrometric Elucidation of Molecular Formula and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to induce fragmentation, offering valuable clues about the molecular structure.

The molecular formula of this compound is C₈H₁₀N₂O₂S, corresponding to a monoisotopic mass of 198.0463 Da . In HRMS analysis, the detection of a molecular ion (or a quasi-molecular ion such as [M+H]⁺ or [M+Na]⁺) with a mass that matches this calculated value to within a few parts per million (ppm) confirms the elemental composition.

The fragmentation of this compound under mass spectrometric conditions (e.g., electron ionization or collision-induced dissociation) is expected to proceed through several characteristic pathways. A primary and highly characteristic fragmentation for sulfones is the neutral loss of sulfur dioxide (SO₂; 63.9619 Da), which would result in a fragment ion at m/z 134.0844 (C₈H₁₀N₂⁺•).

Other plausible fragmentation pathways include cleavage of the heterocyclic ring and the N-phenyl bond. The cleavage of the N-Cphenyl bond could yield a phenyl cation (C₆H₅⁺) at m/z 77.0391. Ring cleavage could result in the loss of neutral ethylene (C₂H₄) or aziridine fragments, leading to a variety of smaller ions that can help to piece together the original structure. The study of related thiadiazole isomers has shown that the loss of the sulfonyl-containing moiety is a common fragmentation pathway nih.gov.

Table 3: Proposed Key Ions in the High-Resolution Mass Spectrum of this compound

| Ion | Proposed Formula | Calculated m/z | Fragmentation Pathway |

| [M]⁺• | C₈H₁₀N₂O₂S | 198.0463 | Molecular Ion |

| [M - SO₂]⁺• | C₈H₁₀N₂ | 134.0844 | Neutral loss of SO₂ |

| [C₆H₅]⁺ | C₆H₅ | 77.0391 | Cleavage of N-Phenyl bond |

| [M - C₂H₄]⁺• | C₆H₆N₂O₂S | 170.0150 | Loss of ethylene from the ring |

Reactivity Profiles and Mechanistic Investigations of 2 Phenyl 1,2,5 Thiadiazolidine 1,1 Dioxide

Nucleophilic Addition Reactions to the Thiadiazolidine Ring System

The 1,2,5-thiadiazole (B1195012) 1,1-dioxide ring is characterized by its significant susceptibility to nucleophilic attack, particularly at the carbon-nitrogen double bonds (C=N). mdpi.com The strong electron-withdrawing nature of the sulfonyl (>SO2) group renders the carbon atoms of the heterocycle highly electropositive, making them prime targets for nucleophiles. researchgate.net

Addition to Carbon-Nitrogen Bonds (e.g., with alcohols, amines, amides)

The addition of soft nucleophiles such as alcohols, amines, and amides to the C=N bonds of 3,4-disubstituted-1,2,5-thiadiazole 1,1-dioxides is a well-documented phenomenon. mdpi.com This reactivity is a general characteristic for this class of compounds. mdpi.com For instance, the reaction occurs spontaneously in ethanol (B145695) or ethanol/acetonitrile (B52724) solutions of derivatives like 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide. mdpi.com

The addition of primary and secondary alcohols, as well as primary and secondary amines and primary amides, proceeds at the C=N bond, leading to the formation of addition products. mdpi.com However, these products are typically unstable and exist only in solution, participating in an equilibrium with the starting materials. mdpi.com In some cases, amides have also been observed to function as effective reductants under specific conditions. researchgate.net Double addition of nucleophiles like urea (B33335) or thiourea (B124793) can also occur, resulting in the formation of bicyclic products. mdpi.com

| Nucleophile | Type of Addition | Product Characteristics | Reference |

|---|---|---|---|

| Primary/Secondary Alcohols | Single addition to C=N | Unstable, exists in equilibrium in solution | mdpi.com |

| Primary/Secondary Amines | Single addition to C=N | Unstable, exists in equilibrium in solution | mdpi.com |

| Primary Amides | Single addition to C=N | Unstable, exists in equilibrium in solution | mdpi.com |

| Urea/Thiourea | Double addition to C=N bonds | Forms bicyclic products | mdpi.com |

Ring Opening and Rearrangement Pathways

Under certain conditions, nucleophilic addition can be followed by cleavage of the heterocyclic ring. mdpi.com Double additions of soft nucleophiles have been shown to lead to the opening of the thiadiazole ring. mdpi.com

A significant rearrangement pathway observed in related systems is the oxidative ring contraction of six-membered 1,2,6-thiadiazine rings to form five-membered 1,2,5-thiadiazole scaffolds. mdpi.comhw.ac.ukresearchgate.net For example, 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one, when treated with meta-chloroperoxybenzoic acid (m-CPBA), undergoes an oxidative ring contraction to yield 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. mdpi.comhw.ac.uk This transformation highlights a pathway for forming the core 1,2,5-thiadiazole dioxide structure from a larger ring system. mdpi.comhw.ac.ukresearchgate.net Another known, though low-yield, reaction is the ring contraction of 1,2,6-thiadiazine 1,1-dioxides into thiadiazolinones when treated with a strong acid. hw.ac.ukresearchgate.net Furthermore, photochemical-mediated oxidative ring contraction of 1,2,6-thiadiazines can produce 1,2,5-thiadiazol-3(2H)-one 1-oxides through a proposed [3+2] cycloaddition mechanism followed by the excision of a carbon atom. chemrxiv.org

Factors Influencing Equilibrium and Kinetics of Addition Reactions

The equilibrium and kinetics of nucleophilic addition to the 1,2,5-thiadiazole 1,1-dioxide ring are governed by several key factors.

Electronic Effects : The primary driving force for the reaction is the highly electrophilic nature of the C=N carbon atoms. researchgate.net This electrophilicity is significantly enhanced by the potent electron-withdrawing effect of the adjacent >SO2 group. researchgate.net This activation facilitates the attack by a wide range of nucleophiles. mdpi.comresearchgate.net

Nucleophile Concentration : As with many equilibrium processes, the concentration of the nucleophile can shift the equilibrium. masterorganicchemistry.com Using a high concentration of the nucleophilic species can favor the formation of the addition product. masterorganicchemistry.com

Steric Hindrance : The reactivity of the C=N bond can be influenced by the steric bulk of the substituents on the ring. libretexts.org Larger substituents may hinder the approach of the nucleophile, slowing the rate of addition and potentially shifting the equilibrium toward the reactants. libretexts.org

Product Stability : The products resulting from the addition of alcohols, amines, and amides are often not stable enough to be isolated, existing only in solution at equilibrium with the starting materials. mdpi.com This indicates that the energy difference between the reactants and products is small, allowing the reaction to be reversible.

Electrophilic Reaction Studies on the Thiadiazolidine Ring

In contrast to its high reactivity towards nucleophiles, the 1,2,5-thiadiazole ring system is generally reluctant to participate in electrophilic substitution reactions. thieme-connect.de This low reactivity is a direct consequence of the electron-withdrawing properties of the heterocyclic ring, which deactivates the system towards attack by electrophiles. thieme-connect.de The focus of reactivity studies has predominantly been on nucleophilic attacks on the ring carbon or sulfur atoms. thieme-connect.de

Redox Chemistry and Electroreduction Processes

The redox behavior of 1,2,5-thiadiazole 1,1-dioxide derivatives has been extensively studied, revealing their capacity to undergo facile electroreduction. researchgate.netresearchgate.net The presence of the strongly electron-withdrawing >SO2 group is the dominant factor determining the electroreduction potential, making these compounds significantly easier to reduce than their parent (non-1,1-dioxide) heterocycles. researchgate.net While parent 1,2,5-thiadiazoles are reduced at potentials around -2.5 V, the 1,1-dioxide derivatives are typically electroreduced in the much less negative potential region of –0.6 to –1.0 V (vs. Ag+/Ag in acetonitrile). researchgate.net This facile reduction also occurs at potentials approximately 0.4 V less negative than corresponding diketones like benzil. researchgate.net

| Compound Derivative | Substituent π System | Approx. Electroreduction Potential (V vs. Ag+/Ag) | Reference |

|---|---|---|---|

| 3,4-Diphenyl | Separated | -0.6 to -1.0 | researchgate.net |

| Phenanthro-9,10 | Connected | -0.6 to -1.0 | researchgate.net |

| Acenaphtho-1,2 | Fused | -0.6 to -1.0 | researchgate.net |

Formation and Stability of Radical Anions

A key feature of the redox chemistry of 1,2,5-thiadiazole 1,1-dioxides is the formation of stable radical anions upon reduction. mdpi.comresearchgate.netnih.gov These radical anions can be generated through either chemical or electrochemical reduction in aprotic solvents and have been characterized using techniques such as ESR spectroscopy and cyclic voltammetry. researchgate.netresearchgate.net

The stability of these radical anions is a notable property. researchgate.net For instance, the radical anion of phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide is reported to be very stable in aprotic solutions. researchgate.net This stability is often enhanced when the spin density can be delocalized over a large, fused aromatic system, as seen in derivatives like mdpi.comresearchgate.netresearchgate.netthiadiazolo[3,4-f] researchgate.netnih.govphenanthroline 1,1-dioxide. nih.gov The formation of the radical anion often competes with nucleophilic addition to the C=N bond of the thiadiazole ring. researchgate.net

Electron Transfer Mechanisms and Pathways

The electron transfer properties of the 1,2,5-thiadiazole 1,1-dioxide ring system, the unsaturated precursor to the thiadiazolidine ring, have been studied through voltammetric electroreduction. researchgate.net These studies reveal that the 1,2,5-thiadiazole 1,1-dioxide ring is strongly electron-withdrawing, making these compounds easier to electroreduce than their non-oxidized parent heterocycles and corresponding diketones. researchgate.net The reduction of 1,2,5-thiadiazole 1,1-dioxides to the corresponding saturated 1,2,5-thiadiazolidine 1,1-dioxides can be achieved smoothly using hydrogen and Adams' catalysts (PtO₂). mdpi.com

The electrochemical behavior is significantly influenced by the nature of the substituents attached to the heterocyclic ring. researchgate.net For instance, the reduction potentials of various 3,4-substituted 1,2,5-thiadiazole 1,1-dioxides have been measured, showing a clear dependence on the substituent's π-system. researchgate.net Bulk electrolysis of phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide in acidic acetonitrile results in a dihydrogenated derivative, a thiadiazoline, which is susceptible to easy oxidation. researchgate.net The formation of stable radical anions is also a key feature of this class of compounds, with stability being enhanced by the delocalization of spin density over large aromatic systems when present as substituents. nih.gov

| Compound | Substituent Type | First Reduction Peak (E°) in ACN vs. Ag/Ag+ | Key Observation |

|---|---|---|---|

| 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | Separated π-systems | ~ -0.9 V | Undergoes one-electron reversible charge transfer. researchgate.net |

| Phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide | Connected π-system | ~ -0.6 V | More easily electroreduced than the diphenyl derivative. researchgate.net |

| Acenaphtho[1,2-c]-1,2,5-thiadiazole 1,1-dioxide | Fused π-system | ~ -0.7 V | Reduction potential is intermediate between the diphenyl and phenanthro derivatives. researchgate.net |

Photochemical Transformations and Reactions

The photochemistry of the 1,2,5-thiadiazole family and its precursors is rich and complex, often involving ring contractions and rearrangements. mdpi.comnih.gov While the saturated 2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide is not expected to be highly photoreactive due to the absence of a strong chromophore in the heterocyclic ring, its unsaturated precursors and related structures exhibit significant photochemical activity. chemrxiv.orgnih.gov For example, 3,4-diphenyl-1,2,5-thiadiazole undergoes slow photochemical degradation, leading to benzonitrile (B105546) and sulfur. thieme-connect.dechemicalbook.com

More complex transformations are seen in related heterocyclic systems. A notable example is the photochemically mediated oxidative ring contraction of 4H-1,2,6-thiadiazines, which transform into 1,2,5-thiadiazol-3(2H)-one 1-oxides. nih.govhw.ac.uk This reaction proceeds under visible light and air at ambient temperatures, representing a remarkable conversion of a six-membered ring into a five-membered one. chemrxiv.org

Many photochemical reactions involving this class of heterocycles are mediated by singlet oxygen (¹O₂). nih.govchemrxiv.org Singlet oxygen is a highly reactive excited state of molecular oxygen that can be generated by a photosensitizer. nih.govmdpi.com In the case of the ring contraction of 4H-1,2,6-thiadiazines, the thiadiazine substrate itself acts as a triplet photosensitizer. nih.govchemrxiv.org Upon irradiation with visible light, it absorbs energy and transfers it to ground-state triplet oxygen (³O₂), generating singlet oxygen. chemrxiv.org

This generated singlet oxygen then reacts with another molecule of the thiadiazine in an unprecedented chemoselective [3+2] cycloaddition, forming a transient endoperoxide intermediate. mdpi.comnih.gov This intermediate subsequently undergoes a ring contraction, excising a carbon atom to yield the final 1,2,5-thiadiazole 1-oxide product with complete atom economy. chemrxiv.orghw.ac.uk The involvement of singlet oxygen was confirmed by experiments showing that the reaction does not proceed in a nitrogen atmosphere and that its rate is dependent on factors that influence the lifetime of singlet oxygen, such as solvent and temperature. nih.gov

A key finding in the study of related thiadiazine compounds is their significant photoreactivity under ambient conditions—requiring only the substrate, a solvent, visible light, and air. nih.govchemrxiv.org The transformation of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one to 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1-oxide occurs cleanly and quantitatively upon exposure to light. chemrxiv.org

The reaction can be optimized using specific light sources, such as a 420 nm LED module, achieving full conversion in under 15 minutes. nih.gov Studies have shown that the reaction rate is strongly dependent on the solvent, with deuterated solvents leading to a significantly faster reaction, which is consistent with the longer lifetime of singlet oxygen in these media. nih.gov The process is efficient enough to be adapted for both batch and continuous-flow conditions, highlighting its practicality. nih.govresearchgate.net

| Precursor/Related Compound | Conditions | Product | Key Mechanistic Feature |

|---|---|---|---|

| 3,5-Diphenyl-4H-1,2,6-thiadiazin-4-one | Visible light (e.g., 420 nm LED), air, ambient temp., CHCl₃ | 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1-oxide | Substrate acts as photosensitizer for ¹O₂ generation, followed by [3+2] cycloaddition and ring contraction. nih.govchemrxiv.org |

| 3,4-Diphenyl-1,2,5-thiadiazole | Photolysis | Benzonitrile, Sulfur | Photofragmentation with extrusion of sulfur. thieme-connect.dechemicalbook.com |

Thermal Stability and Degradation Mechanisms

The thermal stability of the 1,2,5-thiadiazole 1,1-dioxide ring system is generally high, though they are vulnerable to decomposition at elevated temperatures. mdpi.comnih.gov The parent 1,2,5-thiadiazole is reported to be thermally stable up to 220°C. thieme-connect.de For the 1,1-dioxide derivatives, thermal decomposition can lead to the liberation of sulfur dioxide (SO₂) and the formation of two nitrile groups. mdpi.com This degradation pathway has been utilized in the gram-scale synthesis of dinitriles. mdpi.com The saturated 1,2,5-thiadiazolidine 1,1-dioxide ring is expected to possess greater thermal stability compared to its unsaturated counterpart, as it lacks the specific electronic arrangement that facilitates this type of fragmentation.

The 1,2,5-thiadiazole 1,1-dioxide ring is also susceptible to nucleophilic attack, which can be considered a form of chemical degradation. mdpi.com This reactivity is so pronounced that compounds like 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide can react spontaneously with ethanol. mdpi.com

Computational and Theoretical Chemistry Studies on 2 Phenyl 1,2,5 Thiadiazolidine 1,1 Dioxide

Analysis of Bond Lengths and Angles in Neutral and Charged Species (e.g., Radical Anions)

For the saturated 1,2,5-thiadiazolidine 1,1-dioxide ring, the bond lengths and angles are characteristic of single bonds. Upon formation of a radical anion, the additional electron typically occupies the lowest unoccupied molecular orbital (LUMO), which can lead to measurable changes in the bond lengths and angles within the heterocyclic ring.

A comprehensive review of various 1,2,5-thiadiazole (B1195012) 1,1-dioxides and their radical anions reveals that the reduction to a radical anion leads to a systematic change in the bond lengths of the heterocyclic ring. rsc.orgnih.govnih.gov While the parent compound of the user's request is a thiadiazolidine (the saturated form), the general principles of how the ring system accommodates an extra electron can be inferred from the more studied unsaturated analogues. For instance, in the radical anions of 1,2,5-thiadiazole 1,1-dioxides, the C=N bonds lengthen, and the S-N bonds also tend to increase in length, indicating a weakening of these bonds. rsc.orgnih.govnih.gov

The following tables present representative bond lengths and angles for the neutral 3,4-diphenyl-1,2,5-thiadiazolidine 1,1-dioxide, which serves as a structural model for the saturated ring system in the title compound. A comparative analysis with a hypothetical radical anion is based on general trends observed in related computed structures.

Table 1: Selected Bond Lengths (Å) in the 1,2,5-Thiadiazolidine 1,1-Dioxide Ring

| Bond | Neutral Species (from 3,4-diphenyl analogue) researchgate.net | Hypothetical Radical Anion (projected) |

|---|---|---|

| S1-N2 | 1.66 | Lengthened |

| N2-C3 | 1.48 | Slightly Lengthened |

| C3-C4 | 1.55 | Slightly Shortened |

| C4-N5 | 1.48 | Slightly Lengthened |

| N5-S1 | 1.66 | Lengthened |

| S1-O(1) | 1.43 | Minimally Affected |

Table 2: Selected Bond Angles (°) in the 1,2,5-Thiadiazolidine 1,1-Dioxide Ring

| Angle | Neutral Species (from 3,4-diphenyl analogue) researchgate.net | Hypothetical Radical Anion (projected) |

|---|---|---|

| N2-S1-N5 | 98.0 | Decreased |

| S1-N2-C3 | 115.0 | Altered |

| N2-C3-C4 | 105.0 | Altered |

| C3-C4-N5 | 105.0 | Altered |

| C4-N5-S1 | 115.0 | Altered |

Note: Data for the neutral species is based on the crystallographic study of 3,4-diphenyl-1,2,5-thiadiazolidine 1,1-dioxide researchgate.net. Projections for the radical anion are based on general principles of electronic structure theory, as specific computational data for the radical anion of 2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide were not found in the reviewed literature.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

As of the latest reviewed literature, no specific molecular dynamics simulation studies have been published for this compound. However, MD simulations have been successfully applied to investigate the behavior of other related heterocyclic compounds, such as thiazolidinedione derivatives, to understand their interactions with biological targets. nih.govresearchgate.netmdpi.com These studies highlight the potential of MD simulations to elucidate the dynamic properties of the this compound molecule.

A hypothetical molecular dynamics simulation of this compound in a solvent, such as water, would likely reveal the rotational dynamics of the phenyl group relative to the thiadiazolidine ring. It would also show the flexibility of the five-membered ring, which can adopt various envelope or twist conformations. Such simulations could further predict the stability of the compound's different conformations and the energetic barriers between them, offering a deeper understanding of its behavior in a dynamic environment.

Synthesis and Characterization of Derivatives and Analogs of 2 Phenyl 1,2,5 Thiadiazolidine 1,1 Dioxide

The synthesis of derivatives and analogs of 2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide is a field of active research, driven by the potential applications of these compounds. Modifications can be strategically introduced at various positions, including the N-phenyl group, the carbon atoms of the heterocyclic ring, or by constructing more complex fused and spirocyclic systems. These structural alterations allow for the fine-tuning of the molecule's physicochemical and electronic properties.

Applications of 2 Phenyl 1,2,5 Thiadiazolidine 1,1 Dioxide in Advanced Organic Synthesis and Materials Science

Utilization as Building Blocks and Synthons in Organic Transformations

The 1,2,5-thiadiazolidine 1,1-dioxide framework serves as a valuable synthon, or synthetic building block, in organic chemistry. The inherent reactivity of the ring system, particularly its susceptibility to ring-opening reactions, allows for its transformation into other valuable chemical structures. The reduction of the related unsaturated 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide using reagents like sodium borohydride (B1222165) is one pathway to access the saturated thiadiazolidine dioxide core. mdpi.com

A significant application of the 1,2,5-thiadiazolidine 1,1-dioxide scaffold is its use as a stable precursor for chiral 1,2-diamines. acs.org Vicinal diamines are crucial structural motifs in numerous natural products, pharmaceuticals, and chiral ligands for asymmetric catalysis. The thiadiazolidine ring acts as a protective group for the diamine functionality. The synthesis of enantiomerically pure 3,4-disubstituted 1,2,5-thiadiazolidine-1,1-dioxides has been established as a viable route to these important chiral building blocks. acs.org

The general strategy involves the reductive cleavage of the N-S and N-C bonds within the heterocyclic ring. This ring-opening unmasks the two amine groups. This approach is particularly valuable because the 1,2,5-thiadiazole (B1195012) ring can be subjected to various chemical modifications before the final ring-opening step, allowing for the synthesis of complex and functionally diverse 1,2-diamines. thieme-connect.de

The 1,2,5-thiadiazole and its saturated dioxide derivatives are effectively employed as masked 1,2-difunctional systems. thieme-connect.de The controlled cleavage of the heterocyclic ring can yield vicinal diamines (under reductive conditions) or 1,2-diones (under oxidative conditions), making them versatile intermediates. thieme-connect.de

Ring-opening reactions can be promoted under various conditions. For instance, ring contraction of related 1,2,6-thiadiazine 1,1-dioxides with strong acid can produce thiadiazolinones, demonstrating the chemical accessibility of the core structure. researchgate.net While specific examples detailing the ring-opening of 2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide are not extensively documented in the provided results, the reactivity of the general class of 1,2,5-thiadiazole dioxides is well-established. thieme-connect.de This principle allows chemists to use the stable heterocyclic compound to carry a latent 1,2-difunctional moiety through a multi-step synthesis before revealing it in a final step.

Table 1: Synthetic Transformations Involving the Thiadiazole Ring System

| Starting Material Class | Reagent/Condition | Product Class | Application | Reference |

| 1,2,5-Thiadiazole | Reductive Cleavage | 1,2-Diamine | Source of protected diamines | thieme-connect.de |

| 1,2,5-Thiadiazole | Oxidative Cleavage | 1,2-Dione | Synthetic intermediate | thieme-connect.de |

| 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | Sodium borohydride | Thiadiazolidine dioxide | Synthesis of saturated ring | mdpi.com |

| 1,2,6-Thiadiazine 1,1-dioxide | Strong Acid | Thiadiazolinone | Ring contraction product | researchgate.net |

Potential in the Construction of Functional Molecular Materials

The broader class of 1,2,5-thiadiazole 1,1-dioxides, to which the title compound belongs, has been identified as a promising candidate for the development of functional molecular materials. mdpi.comnih.govresearchgate.net These materials are of great interest for applications in modern technology, such as organic electronics. nih.gov The key features of these heterocyclic compounds include their chemical and thermal stability, rich electrochemistry, and the ability to form stable radical anions. nih.gov

The potential for 1,2,5-thiadiazole 1,1-dioxides to be used in organic conductors stems from their electrochemical activity. mdpi.com The polymerization of dioxothiadiazole units is a theoretical research direction that could lead to the creation of all-organic conductive materials. mdpi.com The ability of the dioxothiadiazole ring to accept electrons and form stable radical anions is a critical property for designing n-type organic semiconductors. While specific studies on polymers derived from this compound are not detailed, the fundamental properties of the parent ring system suggest its potential as a building block for such advanced materials. mdpi.comnih.gov

1,2,5-Thiadiazole 1,1-dioxides have demonstrated the ability to act as ligands in coordination chemistry, forming complexes with various metals. nih.govresearchgate.net The nitrogen atoms of the heterocyclic ring can coordinate to metal centers, enabling the construction of more complex multinuclear coordination compounds. mdpi.com The incorporation of these electroactive ligands into metal complexes could result in switchable materials with interesting magnetic or electronic properties. mdpi.comnih.gov The coordination chemistry of the broader thiazole (B1198619) and thiadiazole families is an active area of research, with applications in luminescent materials and sensors. researchgate.netmdpi.com The phenyl group on this compound could be used to tune the steric and electronic properties of the resulting metal complexes.

Role in Catalysis or as Catalytic Supports

The available literature does not prominently report the use of this compound or its close derivatives directly as catalysts or catalytic supports. Research has focused more on the synthesis of these compounds and their transformation into other molecules. For example, catalysts like Adams' catalyst (PtO₂) have been used for the reduction of the unsaturated 1,2,5-thiadiazole dioxide ring to the saturated thiadiazolidine dioxide. mdpi.com However, this represents the use of a catalyst on the compound, rather than the compound itself serving a catalytic role. Further research would be needed to explore any potential catalytic activity of this class of molecules.

Mechanistic Investigations of Biological Interactions in Vitro for 2 Phenyl 1,2,5 Thiadiazolidine 1,1 Dioxide Scaffolds

Structure-Activity Relationship (SAR) Studies in Defined Biological Systems (In Vitro)

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold influence its biological activity. For the 1,2,5-thiadiazolidine 1,1-dioxide and related thiazolidine (B150603) frameworks, SAR studies have provided critical insights into the structural requirements for various biological effects, including antimicrobial and enzyme inhibitory activities.

Research into N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides has revealed that the nature of the substituents on the nitrogen atoms is crucial for antimicrobial efficacy. For instance, a notable bacteriostatic effect against Escherichia coli was observed for certain derivatives, with minimum inhibitory concentrations (MIC) as low as 3 µg/mL for one cyclosulfamide derivative (compound 4d in the study). nih.gov This indicates that specific substitution patterns on the cyclosulfamide ring are key determinants of antibacterial potency against Gram-negative bacteria. nih.gov In contrast, the same compounds showed no significant activity against Staphylococcus aureus, highlighting species-specific interactions. nih.gov

In the context of enzyme inhibition, SAR studies on related thiazolidinedione derivatives as inhibitors of P. aeruginosa PhzS, an enzyme in the pyocyanin (B1662382) biosynthesis pathway, have shown that an unsubstituted nitrogen atom on the thiazolidinone ring is a critical feature for activity. nih.gov A molecular simplification approach, moving from a more complex hit compound to a simpler thiazolidinedione scaffold, led to a 10-fold improvement in affinity. nih.gov Specifically, the introduction of a 2,4-dimethoxyphenyl group at the 5-position of the thiazolidine-2,4-dione ring resulted in a lead compound with a dissociation constant (Kd) of 1.68 µM. nih.gov

Further SAR studies on 1,3,4-thiadiazole (B1197879) agonists of the human secretin receptor demonstrated that substitutions on the phenyl rings of the scaffold significantly impact potency. nih.gov Modifications at the C-4 position of one phenyl ring showed that increasing the alkyl chain length from methyl to ethyl to n-propyl enhanced agonist activity. nih.gov Conversely, substitution at the C-2 position of the same ring was detrimental to potency. nih.gov The most active compounds in this series featured a 3,4-dimethylphenyl group, leading to the first sub-micromolar agonist. nih.gov

The following table summarizes key SAR findings for related thiadiazole and thiazolidine scaffolds.

| Scaffold/Series | Target/Assay | Key SAR Findings | Reference(s) |

| N,N'-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides | Antimicrobial (E. coli) | Specific cyclosulfamide derivatives show marked bacteriostatic activity (MIC = 3 µg/mL). | nih.gov |

| Thiazolidinedione Derivatives | P. aeruginosa PhzS Inhibition | An unsubstituted nitrogen on the thiazolidinone ring is essential for activity. A 5-(2,4-dimethoxyphenyl) substituent improved affinity 10-fold. | nih.gov |

| 1,3,4-Thiadiazole Agonists | Human Secretin Receptor | C-4 alkyl substitutions on a phenyl ring enhance activity, while C-2 substitutions reduce it. A 3,4-dimethylphenyl group was optimal for potency. | nih.gov |

| 1,2,5-Thiadiazolidin-3-one 1,1-Dioxide Carboxylates | Serine Protease Inhibition | Inhibitory potency is influenced by the pKa and structure of the leaving group. The primary specificity group (R(I)) determines selectivity for HLE over Cathepsin G. | nih.gov |

These studies collectively underscore the importance of systematic structural modification in optimizing the biological activity of the thiadiazolidine dioxide and related heterocyclic scaffolds.

Elucidation of Molecular Mechanisms of Action (In Vitro) (e.g., Enzyme Inhibition Pathways, Receptor Binding Studies)

The biological activity of the 2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide scaffold and its analogs is often rooted in their ability to interact with specific molecular targets, such as enzymes and receptors. In vitro studies have been instrumental in elucidating these mechanisms.

Enzyme Inhibition

A prominent mechanism of action for this class of compounds is enzyme inhibition. Derivatives of the 1,2,5-thiadiazolidin-3-one 1,1-dioxide core have been identified as potent, time-dependent inhibitors of human serine proteases, including human leukocyte elastase (HLE), cathepsin G (Cat G), and proteinase 3 (PR 3). nih.gov Some of these compounds exhibit very high inactivation efficiency, with k(inact)/K(I) values reaching up to 4,928,300 M⁻¹s⁻¹. nih.gov The predictable binding mode of these inhibitors suggests that they can be tailored to achieve high selectivity for a specific serine protease by exploiting subtle differences in the enzyme's S' subsites. nih.gov The inhibitory action has been shown to successfully prevent the degradation of elastin (B1584352) by elastase in vitro. nih.gov

The related compound, 5-(4-chloro-5-phenyl-3-thienyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide, has been investigated as a potential inhibitor of tyrosine-protein phosphatase non-receptor type 1 (PTP1B), a key enzyme in metabolic regulation. drugbank.comchemicalbook.com This highlights the scaffold's potential in targeting phosphatases involved in disease pathways. drugbank.comchemicalbook.com

Furthermore, related thiazolidinone derivatives have been shown to inhibit PhzS, a crucial enzyme in the biosynthesis of the virulence factor pyocyanin in P. aeruginosa. nih.gov The inhibition mode was found to be competitive with respect to the cofactor NADH, indicating that these compounds bind to the cofactor binding site of the enzyme. nih.gov

Receptor Binding

In addition to enzyme inhibition, derivatives of the broader 1,2,5-thiadiazole (B1195012) class have demonstrated significant activity at G-protein coupled receptors. Amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine are potent ligands for human 5-HT1A receptors, acting as both partial agonists and antagonists. researchgate.net Radioligand binding assays confirmed that these compounds bind with high affinity to the 5-HT1A receptor. researchgate.net Similarly, a series of 2,5-disubstituted 1,3,4-thiadiazoles showed significant anticonvulsant and hypnotic activity, which was confirmed through radioligand binding assays to be mediated by their interaction with benzodiazepine (B76468) (BZD) receptors on the GABA-A receptor complex. researchgate.net

| Compound Class | Molecular Target | Mechanism of Action | Reference(s) |

| 1,2,5-Thiadiazolidin-3-one 1,1-Dioxide Carboxylates | Human Leukocyte Elastase, Cathepsin G, Proteinase 3 | Time-dependent, irreversible inhibition | nih.gov |

| 5-(4-chloro-5-phenyl-3-thienyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide | Tyrosine-protein phosphatase non-receptor type 1 (PTP1B) | Inhibition | drugbank.com |

| Thiazolidinedione Derivatives | P. aeruginosa PhzS | Competitive inhibition with respect to NADH | nih.gov |

| 1,2,5-Thiadiazol-3-yl-piperazines | Human 5-HT1A Receptor | Agonist/Antagonist binding | researchgate.net |

| 2,5-Disubstituted 1,3,4-Thiadiazoles | Benzodiazepine (BZD) Receptors | Binding affinity leading to anticonvulsant/hypnotic effects | researchgate.net |

These findings illustrate that the thiadiazole dioxide scaffold can be adapted to interact with a diverse range of biological targets through specific molecular mechanisms.

Studies on Cellular Pathway Modulation (In Vitro)

The interaction of this compound derivatives with molecular targets translates into the modulation of cellular pathways, leading to observable biological effects in vitro.

Antimicrobial studies have provided direct evidence of cellular pathway modulation. A series of N2,N5-substituted 1,2,5-thiadiazolidine 1,1-dioxides demonstrated significant bacteriostatic effects against E. coli. nih.gov The inhibition of bacterial growth at low micromolar concentrations implies that these compounds interfere with essential cellular processes necessary for bacterial proliferation. nih.gov In a related study on thiazolidine-2,4-diones, the antifungal activity was linked to the disruption of glucose transport, a critical pathway for fungal cell survival and cell wall maintenance. mdpi.com This suggests that these compounds can target fundamental metabolic pathways in pathogenic microorganisms. mdpi.com

In the context of viral infections, derivatives of the related indolinone-thiazole scaffold have been shown to inhibit HIV-1 replication in cell-based assays. nih.gov Mechanistic studies revealed that these compounds act as multitarget inhibitors, blocking the activity of both viral reverse transcriptase and integrase, two enzymes essential for the viral life cycle. nih.gov By inhibiting these key steps, the compounds effectively halt the propagation of the virus within host cells.

Furthermore, research on related 1,2,4-thiadiazole (B1232254) derivatives has demonstrated potent anticancer activity against various human cancer cell lines, including breast, lung, and prostate cancer. nih.gov The cytotoxic effects observed in MTT assays indicate that these compounds can trigger cellular pathways leading to cell death or the cessation of proliferation in cancer cells. nih.gov The ability of some heterocyclic compounds containing the thiadiazole moiety to inhibit enzymes like dihydrofolate reductase (DHFR) or protein kinases points to the specific pathways being modulated to achieve these anticancer effects. mdpi.com

Bioisosteric Design Strategies for Modulating Biological Interactions

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing drug-like properties and biological activity. The 1,2,5-thiadiazole 1,1-dioxide scaffold itself can be considered a bioisostere of other chemical groups, and its derivatives have been developed using this principle.

The oxadiazole and thiadiazole rings are often used as bioisosteric replacements for ester and amide groups to improve metabolic stability and modulate electronic properties. nih.gov In the design of histamine (B1213489) H2-receptor antagonists, the 1,2,5-thiadiazole 1-oxide and 1,1-dioxide rings were explored as novel polar groups. acs.org This strategic replacement led to the discovery of potent antagonists, demonstrating the utility of the oxidized thiadiazole moiety in modulating receptor interactions. acs.org

In the development of antifungal agents, novel derivatives of Mycosidine, which contains a thiazolidine-2,4-dione ring, were synthesized. mdpi.com This work represents an effort to explore the chemical space around a known bioactive scaffold, where modifications can be seen as a form of bioisosteric replacement to enhance potency and elucidate the mechanism of action, which was linked to glucose transport. mdpi.com

The broad applicability of the thiazolidinone ring in medicinal chemistry is partly due to its role as a versatile scaffold that can be modified through bioisosteric design. It is found in drugs with a wide range of activities, including antidiabetic, antimicrobial, and anti-inflammatory effects. nih.govmdpi.com This versatility stems from the ability to substitute different groups at various positions on the ring, thereby fine-tuning the molecule's interaction with different biological targets. nih.govmdpi.com

Investigations into Non-Planarity and its Impact on Biological Activity

The three-dimensional structure of a molecule, including its planarity and conformational flexibility, is a critical determinant of its biological activity. The non-planar nature of substituents relative to the core heterocyclic ring can significantly influence how a molecule fits into a binding pocket of a protein or receptor.

X-ray crystallography studies of a related compound, 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, have provided detailed insights into the geometry of this scaffold. mdpi.com The 1,2,5-thiadiazole 1,1-dioxide ring itself is nearly planar. mdpi.comnih.gov However, the phenyl substituent attached to the carbon of the thiadiazole ring is inclined at an angle of 15.95° relative to the plane of the heterocycle. mdpi.com More dramatically, the phenyl group of the N-benzoyl substituent is substantially twisted out of the thiadiazole plane, at an angle of 49.74°. mdpi.com

The antimicrobial activity of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides, which are derived from proteogenic amino acids, also depends on their stereochemistry and resulting three-dimensional shape. nih.gov The chiral centers introduced from the amino acid precursors dictate the spatial orientation of the substituents on the heterocyclic ring, which in turn affects their interaction with chiral biological macromolecules in bacteria, leading to the observed bacteriostatic effects. nih.gov

Future Research Directions and Emerging Paradigms for 2 Phenyl 1,2,5 Thiadiazolidine 1,1 Dioxide

Exploration of Novel and Sustainable Synthetic Methodologies (e.g., Green Chemistry Approaches)

The synthesis of thiadiazole derivatives has traditionally relied on established, multi-step procedures. nih.govisres.org However, the future of chemical synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. For 2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide, a shift towards green chemistry principles is a crucial future direction. nanobioletters.com Current strategies for synthesizing the core 1,2,5-thiadiazolidine 1,1-dioxide ring often involve starting from natural amino acids and employing reagents like chlorosulfonyl isocyanate. nih.gov While effective, these routes can be improved by incorporating sustainable practices.

Future research should focus on:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields for other heterocyclic compounds, such as 2,5-disubstituted-1,3,4-thiadiazoles. nih.gov Applying this technique to the cyclization steps in the synthesis of this compound could lead to more efficient and energy-saving protocols.

Solvent-Free or Green Solvent Reactions: Many synthetic procedures for heterocycles utilize volatile and often hazardous organic solvents. nih.gov Investigating solvent-free reaction conditions or the use of greener solvents (e.g., water, ethanol (B145695), ionic liquids) is a promising avenue. nih.govresearchgate.net

Catalytic Approaches: The development of recyclable and non-toxic catalysts, such as silica-bonded N-propyl diethylenetriamine sulfamic acid, for key synthetic steps could significantly reduce waste and environmental impact. acs.org

| Approach | Potential Benefit | Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, lower energy consumption. nih.gov | Optimization of microwave parameters for cyclization and substitution reactions. |

| Use of Green Solvents | Reduced environmental impact and toxicity. researchgate.net | Screening of solvents like water, ethanol, and ionic liquids for key synthetic steps. |

| Development of Recyclable Catalysts | Minimized waste, cost-effectiveness, atom economy. nih.govacs.org | Design and application of solid-phase or heterogeneous catalysts for the synthesis pathway. |

Advanced Spectroscopic Characterization Using Time-Resolved Techniques

The structural characterization of 1,2,5-thiadiazole (B1195012) 1,1-dioxides has been well-established using standard spectroscopic techniques. nih.govmdpi.com IR spectroscopy is particularly useful for identifying the characteristic C=N and S=O stretching vibrations, while 13C NMR can identify the carbon signals of the heterocyclic ring, which typically appear in the 150–170 ppm range. nih.govmdpi.com UV-Vis spectroscopy shows absorption maxima in the ultraviolet region. nih.govmdpi.com

While these methods provide a static picture of the molecule, future research must employ advanced, time-resolved spectroscopic techniques to understand its dynamic behavior. These methods can probe molecular processes occurring on femtosecond to millisecond timescales.

Key areas for investigation include:

Transient Absorption Spectroscopy: To study the properties of excited states, their lifetimes, and the pathways of photochemical reactions or degradation. This is crucial for applications in materials science where photostability is key.

Time-Resolved Infrared (TRIR) Spectroscopy: To observe the structural evolution of the molecule during a chemical reaction, allowing for the direct detection of short-lived intermediates in synthetic pathways or in its mechanism of action in a biological system.

Fluorescence Lifetime Imaging Microscopy (FLIM): If the molecule or its derivatives are found to be fluorescent, FLIM could be used to map its distribution and interaction within complex environments, such as biological cells or polymer matrices.

Integration with Machine Learning and AI for Property Prediction and Compound Design

The convergence of computational power and chemical data has opened new frontiers in compound design and property prediction. Machine learning (ML) and artificial intelligence (AI) are powerful tools that can accelerate the discovery of new molecules with desired properties. frontiersin.orgnih.gov

For this compound, future research should leverage these computational approaches to:

Predict Physicochemical and Biological Properties: AI models, particularly artificial neural networks (ANN), can be trained on existing data from thiadiazole derivatives to predict properties such as solubility, stability, and potential biological activity. frontiersin.orgnih.gov This can guide the synthesis of new derivatives with enhanced characteristics.

Design Novel Derivatives: Generative AI models can be used for the de novo design of novel this compound derivatives tailored for specific applications, such as high efficacy as agrochemicals or specific electronic properties for materials science.

Optimize Synthetic Routes: Machine learning algorithms can analyze vast reaction databases to predict the optimal conditions and pathways for synthesizing target derivatives, complementing the green chemistry approaches discussed earlier.

| Application Area | ML/AI Technique | Projected Outcome |

|---|---|---|

| Property Prediction | Artificial Neural Networks (ANN), Random Forest. frontiersin.org | Accurate prediction of solubility, toxicity, and bioactivity to prioritize synthetic targets. |

| Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). | Generation of novel molecular structures with optimized properties for specific non-medical applications. |

| Synthesis Optimization | Retrosynthesis prediction algorithms. | Identification of the most efficient and sustainable synthetic routes. |